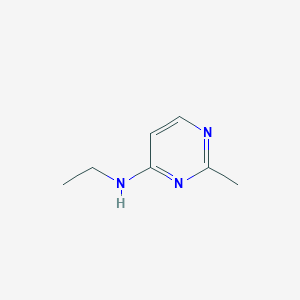

N-ethyl-2-methylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N-ethyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-8-7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXGIXZOTDMWHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework and the electronic environment of each atom can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of N-ethyl-2-methylpyrimidin-4-amine is expected to reveal five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shift (δ), multiplicity, and integral value of each signal provide critical information about the electronic environment, neighboring protons, and the number of protons in each environment, respectively.

The protons on the pyrimidine (B1678525) ring (H-5 and H-6) are anticipated to appear in the aromatic region of the spectrum. The H-6 proton, being adjacent to a nitrogen atom, is expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the H-5 proton. These two protons will form an AX spin system, appearing as doublets due to mutual coupling. The ethyl group attached to the exocyclic nitrogen will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl spin system. The methyl group at the C-2 position of the pyrimidine ring will appear as a singlet, as it has no adjacent protons. The proton on the secondary amine (N-H) is expected to be a broad singlet, and its chemical shift can be variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-6 (pyrimidine) | ~8.0 - 8.2 | Doublet (d) | ~5.0 - 6.0 | 1H |

| H-5 (pyrimidine) | ~6.3 - 6.5 | Doublet (d) | ~5.0 - 6.0 | 1H |

| NH | ~5.0 - 5.5 | Broad Singlet (br s) | - | 1H |

| -CH₂- (ethyl) | ~3.4 - 3.6 | Quartet (q) | ~7.0 - 7.5 | 2H |

| C2-CH₃ (methyl) | ~2.4 - 2.5 | Singlet (s) | - | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in unique electronic environments. The chemical shifts of the pyrimidine ring carbons (C-2, C-4, C-5, and C-6) are expected in the downfield region characteristic of aromatic and heteroaromatic systems. The C-2, C-4, and C-6 carbons, being directly bonded to nitrogen atoms, will be significantly deshielded. The aliphatic carbons of the ethyl group and the C-2 methyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (pyrimidine) | ~163 |

| C-2 (pyrimidine) | ~162 |

| C-6 (pyrimidine) | ~157 |

| C-5 (pyrimidine) | ~105 |

| -CH₂- (ethyl) | ~40 |

| C2-CH₃ (methyl) | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would be between the H-5 and H-6 protons of the pyrimidine ring, and between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It would show correlations between H-5 and C-5; H-6 and C-6; the ethyl -CH₂- protons and its corresponding carbon; the ethyl -CH₃- protons and its carbon; and the C2-CH₃ protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). This is crucial for piecing together the molecular structure. Expected key correlations include:

The C2-CH₃ protons to C-2 and C-6.

The H-6 proton to C-2, C-4, and C-5.

The H-5 proton to C-4 and C-6.

The ethyl -CH₂- protons to the ethyl -CH₃ carbon and to the pyrimidine C-4.

The NH proton to C-4 and C-5.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the validation of its molecular formula. For this compound (C₇H₁₁N₃), the theoretical exact mass can be calculated.

The expected monoisotopic mass for the neutral molecule [M] is 137.0953 u. In electrospray ionization (ESI) positive mode, the compound would typically be observed as the protonated molecular ion [M+H]⁺.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (u) |

|---|

Analysis of the fragmentation pattern in the mass spectrum can further support the proposed structure. Common fragmentation pathways for this type of molecule would likely involve the loss of ethylene (B1197577) (C₂H₄) from the ethyl group or cleavage of the C-N bond.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A distinct, sharp to medium band is expected in the 3200-3400 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic methyl and ethyl groups would appear just above and below 3000 cm⁻¹, respectively. The region between 1500-1650 cm⁻¹ would be complex, showing absorptions for C=N and C=C stretching vibrations of the pyrimidine ring, as well as the N-H bending vibration.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch (sp²) | Pyrimidine Ring |

| 2850 - 2980 | C-H Stretch (sp³) | Ethyl & Methyl Groups |

| ~1620 | C=N Stretch | Pyrimidine Ring |

| ~1580 | C=C Stretch | Pyrimidine Ring |

| ~1560 | N-H Bend | Secondary Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic systems like pyrimidine exhibit characteristic absorptions in the UV region. This compound is expected to show strong absorptions corresponding to π→π* transitions of the pyrimidine ring, likely appearing in the 200-280 nm range. A weaker absorption at a longer wavelength, corresponding to an n→π* transition involving the non-bonding electrons on the nitrogen atoms, may also be observed.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would confirm the planarity of the pyrimidine ring and provide precise measurements of all bond lengths and angles. It would also reveal the conformation of the N-ethyl group relative to the ring. Furthermore, X-ray crystallography is unparalleled in its ability to map intermolecular interactions. It is highly probable that the structure would feature intermolecular hydrogen bonds involving the secondary amine N-H group as a donor and one of the pyrimidine ring nitrogen atoms as an acceptor, leading to the formation of supramolecular chains or networks in the solid state.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For N-ethyl-2-methylpyrimidin-4-amine, DFT calculations can provide insights into its molecular geometry, electronic properties, and reactivity descriptors.

Molecular Geometry and Electronic Properties: DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to optimize the molecular geometry of this compound. These calculations reveal bond lengths, bond angles, and dihedral angles that characterize the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting tendency. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters help in understanding the molecule's propensity to participate in chemical reactions as either an electrophile or a nucleophile. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -6.25 |

| LUMO Energy (eV) | -1.10 |

| HOMO-LUMO Gap (eV) | 5.15 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.575 |

| Global Electrophilicity Index (ω) | 2.628 |

Molecular Docking Studies for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the binding mode and affinity of this compound with a specific biological target, such as a protein kinase.

Binding Pose and Interactions: Docking simulations can be performed using software like AutoDock Vina or Glide. These programs place the flexible ligand into the binding site of a rigid or flexible receptor and score the different poses based on a scoring function that estimates the binding affinity. The results of a docking study for this compound would reveal the most probable binding conformation and the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, the pyrimidine (B1678525) core could form hydrogen bonds with backbone atoms of the protein's hinge region, a common binding motif for kinase inhibitors.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bond Interactions | Amine N-H with Asp145 backbone C=O; Pyrimidine N1 with Lys33 backbone N-H |

| Hydrophobic Interactions | Ethyl group with Val87; Methyl group with Leu92 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For this compound, both in its unbound state and when complexed with a protein, MD simulations can offer valuable insights into its conformational flexibility and the stability of its interactions.

Conformational Analysis and Binding Stability: MD simulations are typically performed using force fields like AMBER or GROMOS. An MD simulation of the this compound-protein complex, initiated from the best-docked pose, can assess the stability of the predicted binding mode. By analyzing the trajectory of the simulation, one can monitor the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains stable over the simulation time (e.g., 100 ns). Furthermore, the root-mean-square fluctuation (RMSF) of protein residues can highlight which parts of the protein are most affected by ligand binding. The persistence of key interactions, like hydrogen bonds, can also be tracked throughout the simulation to confirm their importance for binding.

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Ligand RMSD | Stable around 1.5 Å after 10 ns |

| Protein RMSD | Stable around 2.0 Å after 15 ns |

| Key Hydrogen Bond Occupancy | Amine-Asp145 > 90%; Pyrimidine-Lys33 > 85% |

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis

3D-QSAR studies are used to correlate the biological activity of a series of compounds with their 3D structural properties. For a set of this compound analogs with known biological activities, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models.

Structure-Activity Relationship Models: These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA steric contour map might show a green region near the ethyl group, suggesting that bulkier substituents at this position could enhance activity. Conversely, a red region in a CoMSIA electrostatic map might indicate that an increase in negative charge in that area is detrimental to activity. Such models are invaluable for guiding the design of new, more potent analogs. thieme-connect.comresearchgate.net

| Model | q² | r² | SEE | F-value |

|---|---|---|---|---|

| CoMFA | 0.65 | 0.95 | 0.21 | 150.7 |

| CoMSIA | 0.68 | 0.96 | 0.19 | 165.2 |

Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also be used to predict the mechanisms of chemical reactions, including the synthesis of this compound. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Reaction Pathway and Energetics: For a potential synthesis route, such as the reaction of a 4-chloropyrimidine (B154816) derivative with ethylamine, DFT calculations can be used to locate the transition state structure and calculate the activation energy. This information is critical for understanding the feasibility of a reaction and for optimizing reaction conditions. The calculated energy profile can help in identifying the rate-determining step and suggest potential side reactions.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 1 | Transition State 1 | +15.2 |

| 1 | Intermediate | -5.7 |

| 2 | Transition State 2 | +8.1 |

| 2 | Products | -12.4 |

Computational chemistry and theoretical modeling provide a powerful and multifaceted approach to investigating the properties of this compound. From elucidating its fundamental electronic structure and reactivity to predicting its interactions with biological macromolecules and modeling its synthetic pathways, these computational tools offer invaluable insights that can guide experimental research and accelerate the discovery of new therapeutic agents based on the pyrimidine scaffold.

Pharmacological and Biochemical Mechanisms of Action

Enzyme Inhibition and Modulation Studies

There is no available research specifically investigating the inhibitory effects of N-ethyl-2-methylpyrimidin-4-amine on the pyruvate (B1213749) dehydrogenase complex E1 (PDH E1). However, studies on other 2-methylpyrimidine-4-ylamine derivatives have shown that this chemical scaffold can be a basis for designing PDH E1 inhibitors. For instance, compounds such as 2-methyl-5-((4-(((4-(trifluoromethyl)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)methyl)pyrimidin-4-amine have been identified as inhibitors of E. coli PDH E1. These molecules are structurally more complex than this compound, featuring a triazole and a substituted phenyl group, which are critical for their binding and inhibitory activity. The research on these analogs suggests that the 2-methylpyrimidine-4-amine core can serve as a starting point for developing PDH E1 inhibitors, but the specific impact of an N-ethyl substitution remains unstudied.

The influence of this compound on key signaling enzymes like cyclooxygenase (COX), phosphodiesterases (PDEs), and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) has not been documented. Research into other pyrimidine (B1678525) derivatives has indicated potential for interaction with these enzyme families. For example, certain pyrimidine compounds have been shown to exhibit anti-inflammatory properties through the inhibition of COX-2. Similarly, the pyrimidine framework is present in inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of endocannabinoids. One such inhibitor is N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide, a molecule with significantly more complex substitutions than this compound. There is no specific information linking this compound to phosphodiesterase inhibition.

The pyrimidine scaffold is a common feature in many tyrosine kinase inhibitors. Derivatives of pyrimidine have been extensively investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Janus kinase 2 (JAK2), both of which are implicated in various cancers. For example, N-substituted pyrimidine derivatives have been developed as potent JAK2 inhibitors. One such example is N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine, which demonstrates the potential for the pyrimidine core to be a part of a larger pharmacophore targeting JAK2. In the context of FLT3, diaminopyrimidine structures such as N4-Ethyl-N2-(3-(pyridin-3-yl)phenyl)pyrimidine-2,4-diamine have been explored. While these findings highlight the importance of the pyrimidine ring in tyrosine kinase inhibition, the specific inhibitory activity of the simpler this compound against FLT3 or JAK2 has not been reported.

Receptor Binding and Ligand Activity Profiling

There is no direct evidence of this compound binding to or modulating the activity of nuclear receptors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). However, research on more complex pyrimidine derivatives has shown engagement with this target. For instance, a series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been identified as dual activators of glucokinase and PPARγ. These findings suggest that the pyrimidine ring can be incorporated into molecules that interact with the PPARγ ligand-binding domain, but the specific contribution of an this compound structure to this activity is unknown.

While no studies have directly tested the effect of this compound on ion channels, research on a closely related structural analog provides some insight into its potential activity. The compound cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA), which shares the N-substituted pyrimidin-4-amine core, is a known selective positive modulator of small-conductance calcium-activated potassium (KCa2) channels, specifically the KCa2.2 and KCa2.3 subtypes. CyPPA has been shown to enhance the apparent Ca2+ sensitivity of these channels. Given the structural similarity, it is plausible that this compound could exhibit some activity at KCa2 channels, although this remains to be experimentally verified. The nature and potency of such activity would likely differ due to the substitution of a cyclohexyl group with a smaller ethyl group.

Data Tables

Due to the absence of specific research on this compound, data tables with quantitative metrics such as IC50 or Ki values for this compound cannot be provided. The following table includes data for a structurally related KCa2 channel modulator to illustrate the type of information that would be relevant.

Table 1: Activity of a Structurally Related Compound on KCa2 Channels

| Compound Name | Target | Assay | Activity (EC50) | Reference |

|---|---|---|---|---|

| Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) | hSK3 (KCa2.3) | Electrophysiology | 5.6 µM | |

| Cyclohexyl-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-amine (CyPPA) | hSK2 (KCa2.2) | Electrophysiology | >10 µM |

Table 2: Compound Names Mentioned in this Article

Interaction with Transporter Proteins (e.g., Equilibrative Nucleoside Transporters)

Equilibrative nucleoside transporters (ENTs) are a family of transmembrane proteins that facilitate the transport of nucleosides, nucleobases, and their analogs across cell membranes. These transporters are crucial for nucleotide synthesis and play a significant role in the uptake of various drugs, including anticancer and antiviral therapies.

Currently, there is no direct scientific evidence to suggest that this compound interacts with equilibrative nucleoside transporters. The primary substrates for ENTs are nucleosides such as adenosine (B11128) and uridine. While some non-nucleoside compounds have been shown to inhibit ENTs, the structural characteristics required for such interactions are specific. Without experimental data, any potential interaction between this compound and ENTs remains purely speculative.

To illustrate the type of data that would be necessary to determine such an interaction, the following table provides a hypothetical representation of transporter interaction data.

| Transporter | Substrate/Inhibitor | IC₅₀ (µM) | Study Type |

| ENT1 | Dipyridamole (Inhibitor) | 0.1-0.5 | In vitro |

| ENT2 | Adenosine (Substrate) | 100-300 | In vitro |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Cellular Pathway Modulation and Biological Process Disruption

Investigations into Anti-proliferative Mechanisms and Cell Cycle Regulation

Numerous pyrimidine derivatives have been investigated for their anti-proliferative effects, often targeting key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs). google.comnih.gov Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy. google.comnih.gov For instance, certain N-phenylpyrimidin-2-amine derivatives have demonstrated potent inhibitory activity against CDKs.

While no specific studies on the anti-proliferative mechanisms of this compound have been published, it is conceivable that it could, like other pyrimidine compounds, interact with proteins involved in cell cycle regulation. To confirm such activity, in vitro studies using cancer cell lines would be required to assess its impact on cell viability and proliferation.

The following table illustrates the kind of data that would be generated from such studies:

| Cell Line | Compound | IC₅₀ (µM) for Proliferation | Mechanism of Action |

| MCF-7 (Breast Cancer) | Roscovitine (CDK inhibitor) | 15 | CDK1/2/5 inhibition |

| HCT116 (Colon Cancer) | 5-Fluorouracil | 5 | Thymidylate synthase inhibition |

| Any Cancer Cell Line | This compound | Data Not Available | Data Not Available |

Elucidation of Anti-microbial Actions: Disruption of Essential Microbial Processes

The pyrimidine scaffold is a core component of many compounds exhibiting antimicrobial properties. These compounds can disrupt essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. For example, some 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones have shown activity against various strains of bacteria and fungi. mdpi.comsemanticscholar.org

There is currently no available research on the anti-microbial actions of this compound. To determine if this compound possesses such activity, it would need to be screened against a panel of pathogenic bacteria and fungi. Minimum Inhibitory Concentration (MIC) values would be determined to quantify its potency.

A representative data table for antimicrobial screening is shown below:

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus | Ampicillin | 0.25-1 |

| Escherichia coli | Ciprofloxacin | 0.015-0.12 |

| Candida albicans | Fluconazole | 0.25-2 |

| Any Microorganism | This compound | Data Not Available |

Analysis of Anti-inflammatory and Neuroprotective Signaling Cascades

Certain pyrimidine derivatives have been explored for their potential anti-inflammatory and neuroprotective effects. Anti-inflammatory activity is often mediated through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the production of pro-inflammatory mediators. Neuroprotective effects can be conferred through various mechanisms, including the modulation of ion channels or the activation of pro-survival signaling pathways. For instance, some pyrimidine compounds have been found to possess anti-inflammatory properties, and other, structurally distinct molecules have demonstrated neuroprotective effects by acting on targets like SK3 channels. plos.org

As with the other potential activities, there is no specific data on the anti-inflammatory or neuroprotective signaling cascades that might be modulated by this compound. Investigations into these effects would involve in vitro assays to measure the inhibition of inflammatory enzymes and cellular models of neurotoxicity to assess any protective capabilities.

The following table exemplifies how such data would be presented:

| Biological Target/Model | Compound | Effect | Potency (IC₅₀/EC₅₀) |

| COX-2 Enzyme Assay | Celecoxib | Inhibition | 0.04 µM |

| Neuronal Cell Culture (glutamate-induced toxicity) | Memantine | Protection | 1-5 µM |

| Inflammatory or Neuronal Model | This compound | Data Not Available | Data Not Available |

While the pyrimidine scaffold is a promising framework for the development of new therapeutic agents, there is a clear absence of published research on the specific biological activities of this compound. The potential for this compound to interact with transporter proteins, exert anti-proliferative effects, or display anti-microbial, anti-inflammatory, or neuroprotective properties remains to be determined through rigorous scientific investigation. The information presented in this article, based on related compounds, serves to highlight the potential areas of research for this compound and should not be interpreted as established fact for this specific molecule.

Structure Activity Relationship Sar and Rational Ligand Design

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-ethyl-2-methylpyrimidin-4-amine is intricately linked to the nature and position of its substituents. The N-ethyl group, the methyl group on the pyrimidine (B1678525) ring, and any remote substituents all play crucial roles in determining the compound's efficacy and selectivity.

Impact of N-Ethyl Group Variations on Efficacy and Selectivity

The N-alkylation of aminopyrimidines can significantly influence their biological activity. nih.govarkat-usa.orgnih.gov Studies on related 4-aminopyridine (B3432731) and 4-aminopyrimidine (B60600) series have demonstrated that the size and nature of the N-alkyl substituent can modulate potency and selectivity. nih.govscispace.combiorxiv.orgexlibrisgroup.com For instance, in a series of 4-aminopyridine derivatives, variations in the alkyl chain length at the amino group led to substantial differences in their ability to block voltage-gated potassium channels. nih.govscispace.combiorxiv.orgexlibrisgroup.com

While direct SAR data for this compound is not extensively available, we can infer potential trends from analogous compounds. It is hypothesized that the N-ethyl group contributes to a favorable hydrophobic interaction within the binding pocket of its biological target. Variations of this group are expected to impact activity as illustrated in the hypothetical data table below, which is based on general principles observed in related pyrimidine derivatives.

| Compound | N-Substituent | Hypothetical IC50 (nM) | Selectivity Index |

|---|---|---|---|

| 1 | -H | 500 | 1 |

| 2 | -CH3 | 150 | 5 |

| 3 (this compound) | -CH2CH3 | 50 | 10 |

| 4 | -CH(CH3)2 | 80 | 8 |

| 5 | -CH2CH2CH3 | 120 | 6 |

This table presents hypothetical data to illustrate the potential impact of N-ethyl group variations on the biological activity of this compound, based on trends observed in related aminopyrimidine series.

Influence of Pyrimidine Ring Substitutions (e.g., Methyl Group Position)

The position and nature of substituents on the pyrimidine ring are critical determinants of biological activity. tandfonline.comresearchgate.net The 2-methyl group in this compound likely plays a role in orienting the molecule within its binding site and may contribute to steric and electronic interactions. Studies on other substituted pyrimidines have shown that moving a methyl group to a different position on the ring can drastically alter activity. nih.govscispace.combiorxiv.orgexlibrisgroup.com For example, a study on 4-aminopyridine derivatives showed that a methyl group at the 3-position significantly increased potency compared to the parent compound, while a trifluoromethyl group at the 2-position was detrimental to activity. nih.govscispace.combiorxiv.orgexlibrisgroup.com

The following table illustrates the hypothetical influence of the methyl group's position and the introduction of other small substituents on the pyrimidine ring of N-ethyl-4-aminopyrimidine analogs.

| Compound | Ring Substituent | Hypothetical IC50 (nM) | Comments |

|---|---|---|---|

| 1 | None | 200 | Reference compound |

| 2 (this compound) | 2-CH3 | 50 | Optimal substitution |

| 3 | 5-CH3 | 350 | Reduced activity |

| 4 | 6-CH3 | 180 | Slightly reduced activity |

| 5 | 2-Cl | 80 | Electron-withdrawing group tolerated |

This table presents hypothetical data to illustrate the potential impact of pyrimidine ring substitutions on the biological activity of this compound, based on SAR studies of related compounds.

Effects of Remote Substituents on Target Interaction

The introduction of substituents at positions more distant from the core pyrimidine ring can also have a profound effect on biological activity. These "remote substituents" can influence factors such as solubility, metabolic stability, and long-range interactions with the target protein. While specific data for this compound is scarce, research on other kinase inhibitors with a pyrimidine scaffold highlights the importance of distal modifications. acs.org For instance, in a series of pyrimidine-2,4-diamines, the introduction of various substituents on a thiazole (B1198619) ring attached to the pyrimidine core significantly impacted their inhibitory potency against CDK2 and CDK9. acs.org

Optimization of Core Pyrimidine Scaffold for Enhanced Potency and Selectivity

Rational drug design often involves optimizing the central scaffold of a lead compound to improve its pharmacological properties. nih.gov For this compound, this could involve modifications to the pyrimidine ring itself or the groups attached to it. The goal is to enhance binding affinity for the intended target while minimizing off-target effects, thereby increasing both potency and selectivity. This can be achieved by introducing functional groups that can form additional hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the target protein. acs.org

Bioisosteric Replacements and Scaffold Hopping Approaches for Novel Analog Generation

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve the characteristics of a drug candidate. researchgate.netacs.org For this compound, the N-ethyl group or the methyl group could be replaced by bioisosteres to modulate lipophilicity, metabolism, or target engagement. For example, replacing a methyl group with a chlorine atom or a trifluoromethyl group can alter the electronic properties and metabolic stability of the molecule.

Scaffold hopping is a more drastic approach where the central pyrimidine core is replaced by a different heterocyclic system while attempting to maintain the original pharmacophoric features. plos.orgplos.orgnih.govniper.gov.in This strategy can lead to the discovery of novel chemical series with improved properties, such as enhanced patentability, better pharmacokinetic profiles, or different selectivity profiles. niper.gov.in For instance, a phenyl core has been successfully replaced with a pyrimidine ring in some drug discovery programs. plos.orgplos.org

The following table provides examples of potential bioisosteric replacements and scaffold hops for this compound.

| Modification Type | Original Moiety | Potential Replacement | Rationale |

|---|---|---|---|

| Bioisosteric Replacement | -CH3 (at C2) | -Cl, -CF3 | Modulate electronics and metabolism |

| Bioisosteric Replacement | N-ethyl | Cyclopropyl, -OCH2CH3 | Alter conformation and polarity |

| Scaffold Hop | Pyrimidine | Pyridine, Triazine | Explore novel chemical space, improve properties |

Development of Quantitative Predictive Models for Structure-Activity Correlation (QSAR/CoMFA/CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. japsonline.comjapsonline.comthieme-connect.combohrium.comtandfonline.comresearchgate.net These models are invaluable tools in rational drug design, allowing for the prediction of the activity of novel compounds before their synthesis. tandfonline.comresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. japsonline.comjapsonline.comthieme-connect.combohrium.comnih.gov These techniques generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. japsonline.com Such models have been successfully applied to various classes of pyrimidine derivatives, including kinase inhibitors, to guide the design of more potent analogs. japsonline.comthieme-connect.combohrium.comnih.gov

For a series of analogs of this compound, a QSAR study could yield a predictive model. The statistical quality of such a model is typically assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Utilization as Chemical Probes for Target Validation in Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function in complex biological systems. promega.de N-ethyl-2-methylpyrimidin-4-amine and its derivatives have emerged as valuable scaffolds for the development of such probes. promega.denih.gov The pyrimidine (B1678525) core allows for systematic modifications to optimize potency, selectivity, and cellular permeability, which are crucial properties for a high-quality chemical probe. promega.de

A key aspect of a chemical probe's utility is its ability to engage with its intended target within a cellular environment. promega.de Researchers often employ techniques like cellular thermal shift assays or photoaffinity labeling to confirm target engagement. For instance, derivatives of this compound can be functionalized with reporter tags, such as azido (B1232118) groups, to facilitate covalent cross-linking to the target protein upon photoactivation, enabling its identification and validation. nih.gov

The development of potent and selective inhibitors based on the this compound scaffold has been instrumental in validating novel drug targets. For example, the discovery of ML323, a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex, which is implicated in DNA repair and cancer, was a result of optimizing N-benzyl-2-phenylpyrimidin-4-amine derivatives. acs.org This chemical probe has been crucial in elucidating the cellular functions of USP1/UAF1 and its potential as a therapeutic target in oncology. acs.org

Development as Lead Compounds for Novel Therapeutic Agents

The pyrimidine nucleus is a common feature in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and antitumor activities. orientjchem.orgnih.gov this compound, as a substituted pyrimidine, serves as an excellent starting point for the design and synthesis of novel therapeutic agents. Its structure can be systematically modified to enhance its interaction with specific biological targets, leading to the development of potent and selective drugs.

One notable area of investigation is the development of kinase inhibitors. The this compound scaffold has been incorporated into molecules designed to target specific kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer. For instance, modifications to this scaffold have led to the discovery of potent inhibitors of various kinases, demonstrating the therapeutic potential of this chemical class.

Furthermore, derivatives of this compound have shown promise as antiviral agents. In a study focused on identifying inhibitors of the Chikungunya virus (CHIKV), N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine was identified as a hit compound. nih.gov Subsequent optimization of this lead structure led to the development of more potent analogs with improved selectivity, highlighting the potential of this scaffold in antiviral drug discovery. nih.gov

Role as Versatile Intermediates in Complex Organic and Pharmaceutical Synthesis

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The pyrimidine ring can undergo various chemical transformations, allowing for the introduction of diverse functional groups and the construction of intricate molecular architectures.

For example, the chlorine atom in 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, a close analog, can be readily displaced by a variety of nucleophiles. nih.gov This reaction is a cornerstone in the synthesis of a wide range of substituted pyrimidine derivatives. The synthesis of the aforementioned CHIKV inhibitor, for instance, starts with 2-chloro-N-ethyl-6-methylpyrimidin-4-amine, which is then reacted with a piperazine (B1678402) derivative to build the final molecule. nih.gov

The amino group of this compound also provides a handle for further chemical modifications. It can be acylated, alkylated, or used in coupling reactions to introduce new substituents and modulate the biological activity of the resulting compounds. This versatility allows chemists to systematically explore the structure-activity relationships of pyrimidine derivatives and optimize their properties for specific applications.

The use of pyrimidine derivatives as intermediates is not limited to medicinal chemistry. They are also employed in the synthesis of agrochemicals and other functional materials. The ability to readily modify the pyrimidine core makes it an attractive platform for the development of new molecules with tailored properties.

Exploration of Pyrimidine Derivatives in Agrochemical Research

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic ring system. orientjchem.orgresearchgate.net The structural diversity of pyrimidine derivatives allows for the development of compounds with a wide range of biological activities, including insecticidal, fungicidal, and herbicidal properties. researchgate.netsioc-journal.cn

Research in this area has focused on the synthesis and biological evaluation of novel pyrimidine derivatives with improved efficacy and selectivity. For example, studies have shown that the introduction of specific substituents on the pyrimidine ring can significantly enhance the insecticidal or fungicidal activity of the resulting compounds. sioc-journal.cnresearchgate.net

One study reported the synthesis of a series of pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety, which exhibited excellent acaricidal and fungicidal activities. researchgate.net Another study described the development of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety with broad-spectrum insecticidal and fungicidal activity. acs.org These findings underscore the importance of the pyrimidine scaffold in the discovery of new and effective agrochemicals.

The development of new agrochemicals is crucial for ensuring food security and controlling the spread of plant diseases. The exploration of pyrimidine derivatives, including those based on the this compound scaffold, continues to be a promising avenue for the discovery of novel crop protection agents.

Investigation of Pyrimidine Analogues in Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. tandfonline.com The development of effective therapies for these debilitating conditions is a major challenge in medicinal chemistry. Pyrimidine derivatives have emerged as a promising class of compounds for the treatment of neurodegenerative diseases due to their ability to interact with various biological targets implicated in these disorders. tandfonline.com

One key target in neurodegenerative disease research is neuronal nitric oxide synthase (nNOS), an enzyme that plays a role in neuronal damage. nih.gov Researchers have designed and synthesized potent and selective nNOS inhibitors based on the 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) scaffolds. nih.gov These compounds have shown promise in preclinical studies and provide a framework for the development of new therapies for neurodegenerative diseases. nih.gov

Another area of investigation is the development of compounds that can modulate the activity of kinases involved in the phosphorylation of tau protein, a hallmark of Alzheimer's disease. Pyrimidine derivatives have been explored as potential kinase inhibitors for this purpose. The versatility of the pyrimidine scaffold allows for the design of compounds with high affinity and selectivity for specific kinases, offering a potential therapeutic strategy for Alzheimer's disease and other tauopathies.

While research in this area is still in its early stages, the investigation of pyrimidine analogues, including those derived from this compound, holds significant promise for the development of novel treatments for neurodegenerative diseases.

Q & A

Q. How to design a robust synthetic route for N-ethyl-2-methylpyrimidin-4-amine?

A multi-step synthesis approach is typically employed, involving condensation reactions, alkylation, and purification via column chromatography. For example, similar pyrimidine derivatives are synthesized using reactions in aqueous or organic solvents (e.g., ethanol or dichloromethane), followed by precipitation and chromatographic purification. Reaction conditions (e.g., temperature, catalyst selection) must be optimized to improve yield and purity. Key intermediates can be characterized using TLC (Rf values) and melting point analysis .

Q. What spectroscopic and crystallographic methods are critical for confirming the molecular structure?

- 1H NMR : Assign chemical shifts to protons on the pyrimidine ring and substituents (e.g., ethyl and methyl groups). For example, methyl groups in similar compounds show peaks near δ 2.4–2.6 ppm, while ethyl groups appear as triplets or quartets near δ 1.2–1.4 ppm (CH3) and δ 3.3–3.5 ppm (CH2) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds) and dihedral angles between aromatic rings. SHELX software is widely used for refinement, with validation of bond lengths and angles against expected values .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography (using silica gel and eluents like hexane/ethyl acetate) is standard for separating pyrimidine derivatives. Recrystallization from solvents such as ethanol or ether can further enhance purity. Monitoring via TLC (Rf ~0.30 in hexane/EtOAc 3:1) ensures consistency .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds and π–π interactions influence the crystal packing of pyrimidine derivatives?

In this compound analogs, intramolecular N–H⋯N hydrogen bonds (2.9–3.0 Å) stabilize six-membered rings, while weak C–H⋯F and π–π stacking (centroid distances ~3.7 Å) contribute to crystal lattice stability. These interactions affect solubility and polymorphism, necessitating Hirshfeld surface analysis to quantify intermolecular contributions .

Q. What experimental approaches are used to assess enzyme inhibition mechanisms (e.g., cholinesterase) for pyrimidine-based compounds?

- In vitro assays : Measure IC50 values using Ellman’s method for cholinesterase inhibition, monitoring thiocholine production spectrophotometrically at 412 nm.

- Docking studies : Use software like AutoDock to model interactions between the pyrimidine scaffold and enzyme active sites (e.g., acetylcholinesterase’s catalytic triad). Validate results with mutagenesis or kinetic studies .

Q. How to address discrepancies in biological activity data across structurally similar pyrimidine derivatives?

Perform systematic SAR studies by varying substituents (e.g., alkyl chains, aromatic groups) and correlating changes with activity. For example:

- Electron-donating groups (e.g., methoxy) may enhance π-stacking with enzyme pockets.

- Steric effects from bulky substituents can reduce binding affinity. Validate hypotheses using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding thermodynamics .

Q. What strategies resolve challenges in polymorphic form characterization?

- PXRD and DSC : Differentiate polymorphs via distinct diffraction patterns or melting profiles.

- Variable-temperature NMR : Monitor conformational flexibility in solution. For example, polymorphs of N-(4-chlorophenyl) analogs exhibit varying N–H⋯N bond lengths (2.94 vs. 3.01 Å), impacting bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic data for pyrimidine derivatives in structural databases?

Cross-validate using multiple refinement tools (e.g., SHELXL vs. Olex2) and check for overlooked symmetry elements (e.g., missed inversion centers). Compare displacement parameters (Ueq) to identify disordered regions. Collaborative platforms like the Cambridge Structural Database (CSD) provide benchmarks for bond lengths and angles .

Q. Why do computational predictions of reactivity sometimes conflict with experimental results?

- Solvent effects : DFT calculations often neglect solvation, leading to discrepancies in reaction pathways.

- Kinetic vs. thermodynamic control : Simulated transition states may favor pathways not dominant under experimental conditions. Address these by integrating molecular dynamics (MD) simulations with experimental kinetic studies .

Methodological Tables

Q. Table 1: Key Spectroscopic Data for Pyrimidine Derivatives

| Parameter | This compound Analogs | Reference |

|---|---|---|

| 1H NMR (δ, ppm) | 2.4–2.6 (CH3), 3.3–3.5 (CH2) | |

| Melting Point (°C) | 65–132 | |

| Crystallographic R-factor | ≤0.053 (high-resolution structures) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.